molecular formula C17H16N2O3 B1679410 (R)-Licarbazepine Acetate CAS No. 186694-45-1

(R)-Licarbazepine Acetate

Katalognummer B1679410
CAS-Nummer: 186694-45-1
Molekulargewicht: 296.32 g/mol
InChI-Schlüssel: QIALRBLEEWJACW-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Licarbazepine is a derivative of carbamazepine, designed to overcome some of the drawbacks associated with carbamazepine such as autoinduction of metabolism and potential drug interactions .


Synthesis Analysis

The synthesis of Licarbazepine typically involves a multi-step process, including the reaction of a suitable precursor with a reagent to introduce the carboxamide group .


Molecular Structure Analysis

The molecular structure of Licarbazepine consists of a dibenzazepine ring bearing a carboxamide group .


Chemical Reactions Analysis

Licarbazepine, like other organic compounds, can undergo a variety of chemical reactions. These can include oxidation, reduction, and various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Licarbazepine would typically include its molecular weight, solubility in various solvents, melting point, boiling point, and pKa among others .

Wissenschaftliche Forschungsanwendungen

Neurobiological and Clinical Insights

(R)-Licarbazepine Acetate, through its active involvement in modulating neurotransmitter activity, primarily GABA and sodium channels, offers a novel approach in managing epilepsy and related neurological disorders. Its pharmacokinetic attributes, such as reduced drug interactions and a favorable side effect profile compared to traditional anticonvulsants, position it as a promising therapeutic agent.

Epilepsy Management

In the context of epilepsy treatment, (R)-Licarbazepine Acetate is recognized for its efficacy in controlling partial-onset seizures. Its mechanism, distinct from older anticonvulsants, involves the modulation of voltage-gated sodium channels, which stabilizes hyperexcitable neural membranes and inhibits repetitive neuronal firing. Clinical trials have consistently demonstrated its effectiveness and tolerability as an adjunctive therapy, emphasizing its role in enhancing the quality of life for adults with epilepsy (Banach, Borowicz, & Czuczwar, 2015).

Extended-Release Formulations

The development of extended-release formulations of (R)-Licarbazepine Acetate and related compounds has further improved patient compliance and minimized concentration-related adverse effects. Such formulations ensure more consistent plasma drug concentrations, simplifying the management of antiepileptic drug therapy. This advancement represents a significant leap in the ongoing effort to mitigate the challenges associated with epilepsy treatment, including the risk of breakthrough seizures and the complexities of maintaining therapeutic drug levels (Bialer, 2007).

Safety And Hazards

As with any drug, Licarbazepine has potential side effects and hazards. These can include dizziness, drowsiness, nausea, and potential risk of serious skin reactions .

Zukünftige Richtungen

The future research directions for a compound like Licarbazepine could include further studies to better understand its mechanism of action, development of more efficient synthesis methods, and exploration of new therapeutic applications .

Eigenschaften

IUPAC Name

[(5R)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-9,16H,10H2,1H3,(H2,18,21)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIALRBLEEWJACW-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Licarbazepine Acetate

CAS RN

186694-45-1
Record name Licarbazepine acetate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186694451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LICARBAZEPINE ACETATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/719C2B0CVD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Licarbazepine Acetate
Reactant of Route 2
Reactant of Route 2
(R)-Licarbazepine Acetate
Reactant of Route 3
Reactant of Route 3
(R)-Licarbazepine Acetate
Reactant of Route 4
Reactant of Route 4
(R)-Licarbazepine Acetate
Reactant of Route 5
(R)-Licarbazepine Acetate
Reactant of Route 6
Reactant of Route 6
(R)-Licarbazepine Acetate

Citations

For This Compound
5
Citations
G Alves, I Figueiredo, A Falcão… - Chirality: The …, 2008 - Wiley Online Library
… and its antipode R-licarbazepine acetate (BIA 2-059).ESL, R-licarbazepine acetate and their … Subsequently, it was found that ESL and its stereoisomer R-licarbazepine acetate were rap…
Number of citations: 0 onlinelibrary.wiley.com
MA Rogawski - Epilepsy research, 2006 - Elsevier
There is a remarkable array of new chemical entities in the current antiepileptic drug (AED) development pipeline. In some cases, the compounds were synthesized in an attempt …
Number of citations: 0 www.sciencedirect.com
M Abram, M Jakubiec, K Kamiński - ChemMedChem, 2019 - Wiley Online Library
In recent years, chiral molecules (especially enantiomers) have occupied a significant place in pharmaceutical industry and have played a prominent role in the development of new …
АСДА ВИЭЙРА - 2012 - elibrary.ru
… -5-carboxcamide: eslicarbazepine acetate, R-licarbazepine acetate or mixture of eslicarbazepine acetate and R-licarbazepine acetate in any ratio, in manufacturing medication for …
Number of citations: 0 elibrary.ru
J Benes
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.